2-Chloro-3-(trifluoromethyl)isonicotinic acid

描述

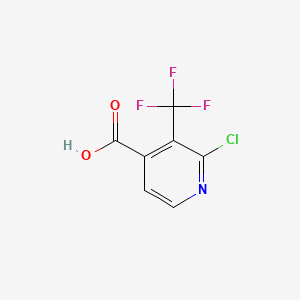

2-Chloro-3-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinic acid typically involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. One common method starts with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in dimethylformamide to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, dimethyl sulfoxide, or dimethylformamide as a solvent to yield 2-trifluoromethyl-3-fluoropyridine. Finally, the obtained compound undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to produce this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

化学反应分析

Types of Reactions: 2-Chloro-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

科学研究应用

Chemical Properties and Structure

2-Chloro-3-(trifluoromethyl)isonicotinic acid has the molecular formula C7H4ClF3N0_2. The presence of a chloro group and a trifluoromethyl group on the isonicotinic acid framework enhances its reactivity and biological activity. The trifluoromethyl group, in particular, is known for increasing lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Organic Synthesis

The compound is widely used as a building block in organic synthesis. It facilitates the formation of more complex molecules through various chemical reactions, including substitution, oxidation, and coupling reactions. For instance:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Biological Research

Due to its structural similarity to biologically active molecules, this compound is employed in biological studies:

- Enzyme Inhibition : It has been investigated as a potential enzyme inhibitor, particularly in the context of cancer therapeutics. Studies have shown that derivatives can inhibit critical enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses related to inflammation and cancer.

Medicinal Chemistry

Research into the therapeutic potential of this compound highlights its role as an intermediate in drug synthesis. Notable applications include:

- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown enhanced activity against breast cancer (MCF-7) and prostate cancer (PC-3) cells due to the trifluoromethyl substitution.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Isoxazole derivative | MCF-7 | 2.63 | |

| Isoxazole derivative | PC-3 | 3.09 |

Antimicrobial Applications

The compound's structural properties suggest potential efficacy against bacterial infections, particularly Mycobacterium tuberculosis. Modifications of isonicotinic acid derivatives have been linked to enhanced activity against resistant strains of bacteria, indicating a promising avenue for further research.

Anticancer Evaluation

A study synthesized a series of compounds based on the isonicotinic acid scaffold and evaluated their anticancer properties. The lead compound containing the trifluoromethyl group exhibited an IC50 value significantly lower than non-trifluoromethylated counterparts, underscoring the importance of this functional group in enhancing anticancer activity.

Antimicrobial Testing

In vitro evaluations indicated that derivatives of this compound displayed promising results against drug-resistant strains of Mycobacterium tuberculosis. Mechanistic studies revealed interactions with bacterial cell wall synthesis pathways, suggesting a potential new avenue for antibiotic development.

作用机制

The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-(Trifluoromethyl)isonicotinic acid

- 4-Chloro-3-(trifluoromethyl)isonicotinic acid

Uniqueness: 2-Chloro-3-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

2-Chloro-3-(trifluoromethyl)isonicotinic acid (CTIA) is an organic compound that has garnered interest in scientific research due to its potential biological activities. This article provides a detailed overview of its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CTIA is a derivative of isonicotinic acid, characterized by the following molecular formula:

This compound features a chlorine atom and a trifluoromethyl group attached to the pyridine ring, influencing its chemical reactivity and biological activity. The presence of these electron-withdrawing groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .

Target Interactions

CTIA interacts with various enzymes and receptors in biological systems, similar to other isonicotinic acid derivatives. These interactions can modulate biochemical pathways, potentially influencing processes such as enzyme inhibition and receptor activation .

Biochemical Pathways

The specific pathways affected by CTIA depend on its target interactions. Research indicates that compounds like CTIA can influence metabolic pathways related to inflammation, cell signaling, and microbial resistance .

Biological Activity

CTIA has been studied for its potential therapeutic applications across various domains:

- Antimicrobial Activity : Preliminary studies suggest that CTIA exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interfere with the bacterial cell wall synthesis, similar to established antibiotics like isoniazid .

- Antiparasitic Effects : Research indicates that CTIA may have activity against certain parasites, including Cryptosporidium parvum, which causes severe gastrointestinal disease. The compound's efficacy was evaluated alongside other analogs, demonstrating promising results in vitro .

- Cancer Research : There is ongoing investigation into the potential anticancer properties of CTIA. Its structural characteristics suggest it may inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of CTIA and its analogs. Below are summarized findings from key research:

属性

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPOFUPESWIQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719942 | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227587-24-7 | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。